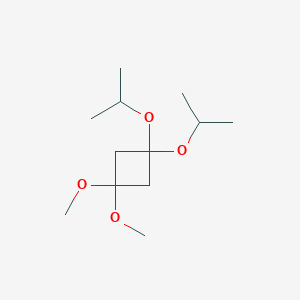
1,1-Diisopropoxy-3,3-dimethoxycyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diisopropoxy-3,3-dimethoxycyclobutane is a chemical compound with the molecular formula C12H24O4. It is characterized by its cyclobutane ring structure, which is substituted with two isopropoxy groups and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diisopropoxy-3,3-dimethoxycyclobutane can be synthesized through a multi-step process. One common method involves the reaction of diisopropyl malonate with sodium hydride in dimethylformamide (DMF), followed by the addition of 3-dibromo-2,2-dimethoxypropane. The reaction mixture is heated to reflux for 24 hours, then cooled and worked up to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Diisopropoxy-3,3-dimethoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,1-Diisopropoxy-3,3-dimethoxycyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a building block for the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the electron-donating effects of the methoxy and isopropoxy groups, which can stabilize transition states and intermediates during chemical reactions. These interactions facilitate various transformations, making the compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1-Diisopropoxy-3,3-dimethoxycyclobutane: The parent compound.
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A related compound with additional carboxylate groups.
3,3-Dimethoxycyclobutane-1,1-diyl dimethanol: Another similar compound with hydroxyl groups instead of isopropoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C12H24O4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1,1-dimethoxy-3,3-di(propan-2-yloxy)cyclobutane |
InChI |
InChI=1S/C12H24O4/c1-9(2)15-12(16-10(3)4)7-11(8-12,13-5)14-6/h9-10H,7-8H2,1-6H3 |
InChI Key |
BLBFWKHVNKOABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CC(C1)(OC)OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13098913.png)
![N-benzoyl-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13098914.png)
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13098919.png)
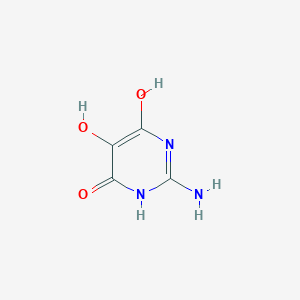
![8-(Benzyloxy)-1-hydrazinyl[1,2,4]triazino[4,5-a]indole](/img/structure/B13098926.png)
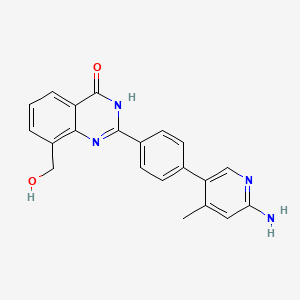
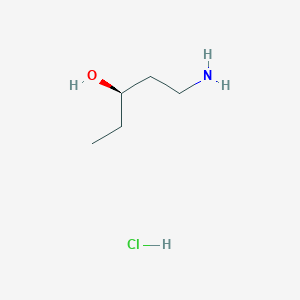
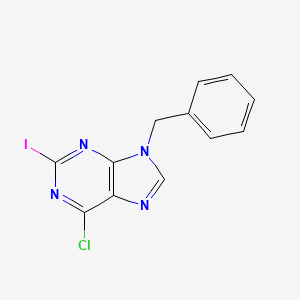
![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
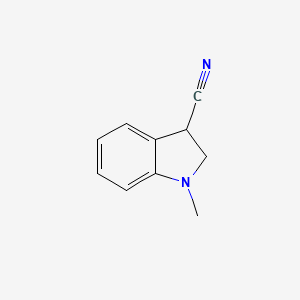


![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
